

Enniatin F: Application Notes and Protocols for Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatins are a family of cyclic hexadepsipeptides produced by various species of Fusarium fungi.[1][2] These compounds have garnered significant interest in the field of drug discovery due to their diverse biological activities, including antimicrobial, insecticidal, and potent cytotoxic effects against a range of cancer cell lines.[1][3][4] The primary mechanism of action for enniatins is attributed to their ionophoric properties, enabling them to transport cations across cellular membranes, which disrupts ion homeostasis and triggers downstream cellular events.[1][2]

While several enniatin analogues, such as Enniatin A, A1, B, and B1, have been the subject of numerous studies, specific data on **Enniatin F** remains limited in publicly available literature. These application notes and protocols, therefore, provide a comprehensive overview of the known biological activities and mechanisms of the **enniatin f**amily as a whole, with the intention of serving as a foundational guide for researchers initiating studies on **Enniatin F** as a potential lead compound. The provided experimental protocols are well-established methods for characterizing the biological effects of novel compounds and can be directly applied to the investigation of **Enniatin F**.

Data Presentation: Cytotoxicity of Enniatin Analogues



Methodological & Application

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The following tables summarize the 50% inhibitory concentration (IC50) values for various enniatin analogues across different human cancer cell lines. This data is intended to provide a comparative baseline for the potential cytotoxic potency of **Enniatin F**.

Table 1: IC50 Values of Enniatin Analogues in Human Cancer Cell Lines



Enniatin Analogue	Cell Line	Assay	Exposure Time (h)	IC50 (μM)
Enniatin A	MRC-5 (fibroblast-like)	BrdU	Not Specified	0.8[5]
Enniatin A	HepG2 (hepatocellular carcinoma)	Alamar Blue	Not Specified	8.35[6]
Enniatin A	HepG2 (hepatocellular carcinoma)	BrdU	Not Specified	2.0[6]
Enniatin A1	MRC-5 (fibroblast-like)	Not Specified	Not Specified	Not Specified
Enniatin A1	HepG2 (hepatocellular carcinoma)	Alamar Blue	Not Specified	14.9[6]
Enniatin A1	HepG2 (hepatocellular carcinoma)	BrdU	Not Specified	3.4[6]
Enniatin B	Caco-2 (colorectal adenocarcinoma)	Not Specified	3 - 72	1.4 to >30[1]
Enniatin B	HepG2 (hepatocellular carcinoma)	Not Specified	3 - 72	0.9 to 435.9[1]
Enniatin B	CHO-K1 (ovary epithelial)	Not Specified	3 - 72	2.80 ± 0.16 to 11[1]
Enniatin B	HT-29 (colorectal adenocarcinoma)	Not Specified	Not Specified	1.4 to 16.8[1]
Enniatin B	MRC-5 (fibroblast-like)	Not Specified	Not Specified	0.6 to 9.8[1]



Enniatin B	V7 (fibroblast- like)	Not Specified	Not Specified	2.5 ± 0.4 to 43 ± 20[1]
Enniatin B1	Caco-2 (colorectal adenocarcinoma)	Not Specified	24 - 72	0.8 to 10.8[7]
Enniatin B1	HT-29 (colorectal adenocarcinoma)	Not Specified	24 - 72	3.7 to 16.6[7]
Enniatin B1	HepG2 (hepatocellular carcinoma)	Not Specified	24 - 72	8.5 to 24.3[7]
Enniatin B1	MRC-5 (fibroblast-like)	Not Specified	24 - 72	4.5 to 4.7[7]
Enniatin B1	CHO-K1 (ovary epithelial)	Not Specified	24 - 72	2.47 to 4.53[7]
Enniatin B1	PK-15 (porcine kidney)	Not Specified	24	41[8]
Enniatin B1	SF-9 (insect)	Not Specified	48	6.6[8]

Experimental ProtocolsIn Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effect of **Enniatin F** on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Enniatin F (dissolved in a suitable solvent, e.g., DMSO)
- Human cancer cell line of interest (e.g., HeLa, MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)



- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- 96-well microplates
- Multichannel pipette
- Microplate reader

Procedure:

- · Cell Seeding:
 - Trypsinize and count the cells.
 - \circ Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
 - Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Enniatin F** in complete medium.
 - Remove the medium from the wells and add 100 μL of the Enniatin F dilutions to the
 respective wells. Include a vehicle control (medium with the same concentration of DMSO
 used for the highest Enniatin F concentration) and a blank control (medium only).
 - Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
- MTT Addition:
 - After the incubation period, add 10 μL of MTT solution to each well.
 - Incubate the plate for 4 hours at 37°C.



- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 100 μL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the log of the Enniatin F concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by **Enniatin F** using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[9][10]

Materials:

- Enniatin F
- Cancer cell line
- · Complete cell culture medium
- PBS
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer



Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates and incubate for 24 hours.
 - Treat the cells with different concentrations of Enniatin F (including a vehicle control) for a
 predetermined time (e.g., 24 or 48 hours).
- Cell Harvesting:
 - Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Wash the cells twice with cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
 - \circ Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add 400 μL of 1X Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour.
 - Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
- Data Interpretation:
 - Annexin V-negative/PI-negative cells are live cells.



- Annexin V-positive/PI-negative cells are in early apoptosis.
- Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in **Enniatin F**-treated cells using PI staining and flow cytometry.[11][12]

Materials:

- Enniatin F
- Cancer cell line
- Complete cell culture medium
- PBS
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Procedure:

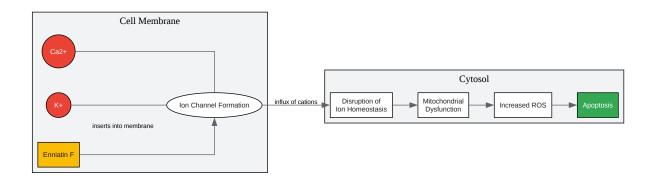
- Cell Treatment and Harvesting:
 - Treat cells with Enniatin F as described in the apoptosis assay protocol.
 - Harvest the cells by trypsinization, wash with PBS, and centrifuge.
- Fixation:
 - Resuspend the cell pellet in 1 mL of ice-cold PBS.
 - While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.



- Incubate the cells at -20°C for at least 2 hours (or overnight).
- Staining:
 - Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
 - Wash the cells once with PBS.
 - Resuspend the cell pellet in 500 μL of PI staining solution.
 - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Acquire data for at least 10,000 events per sample.
- Data Analysis:
 - Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations Signaling Pathways and Experimental Workflows

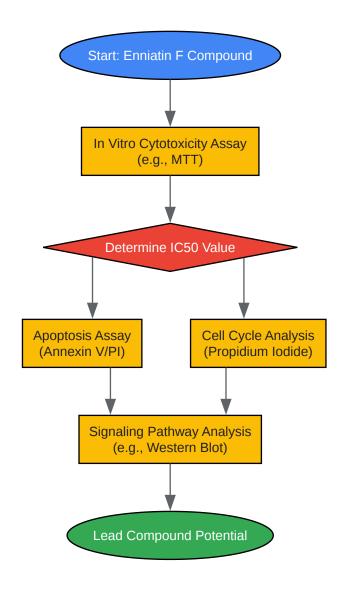




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Caption: General mechanism of action for enniatins.

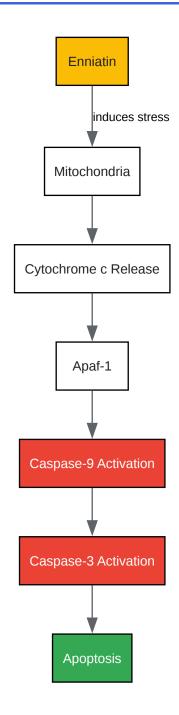




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Caption: Experimental workflow for evaluating **Enniatin F**.





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Caption: Enniatin-induced intrinsic apoptosis pathway.

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